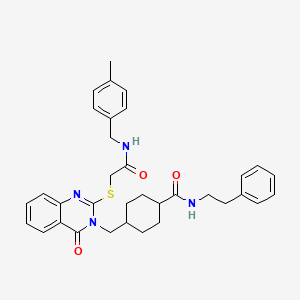
4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C34H38N4O3S and its molecular weight is 582.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic compound that has garnered attention due to its potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications.
Chemical Structure and Properties
The compound features several notable structural elements:
- Quinazoline core : Known for various biological activities, particularly in medicinal chemistry.
- Thioether linkage : Enhances lipophilicity and may influence biological interactions.
- Amide functionality : Often associated with increased stability and bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, primarily through its interactions with specific molecular targets. Key findings include:
-
Inhibition of Carbonic Anhydrase (CA) :
- A study highlighted the compound's potential as a carbonic anhydrase inhibitor, which is relevant for treating conditions such as glaucoma and epilepsy. The structure-activity relationship (SAR) analyses indicated effective binding to various CA isoforms, suggesting therapeutic applications in managing diseases related to these enzymes .
-
Antitumor Activity :
- Compounds with similar structures have shown promise in inhibiting tumor cell proliferation. For instance, derivatives of quinazoline have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest .
-
Neuroprotective Effects :
- Related compounds have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
A selection of studies illustrates the compound's biological activity:
Mechanistic Insights
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit carbonic anhydrase is crucial for its therapeutic potential in managing acid-base balance and related disorders.
- Apoptosis Induction : Its structural components may facilitate pathways leading to programmed cell death in malignant cells.
- Cell Cycle Modulation : Evidence suggests that the compound may interfere with cell cycle progression, particularly at the G2/M checkpoint.
属性
IUPAC Name |
4-[[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O3S/c1-24-11-13-26(14-12-24)21-36-31(39)23-42-34-37-30-10-6-5-9-29(30)33(41)38(34)22-27-15-17-28(18-16-27)32(40)35-20-19-25-7-3-2-4-8-25/h2-14,27-28H,15-23H2,1H3,(H,35,40)(H,36,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZXZNVLFLCXTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













